molecular formula C11H16F3N2O2PS B2949820 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine CAS No. 122954-46-5

1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B2949820
CAS No.: 122954-46-5
M. Wt: 328.29
InChI Key: HYJGLRXNVJUWNS-UHFFFAOYSA-N
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Description

The compound 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine is a hydrazine derivative characterized by two distinct substituents:

  • 3-(Trifluoromethyl)phenyl group: Aromatic ring with a strong electron-withdrawing trifluoromethyl (-CF₃) group at the meta position.
  • Diethoxy(sulfanylidene)-lambda5-phosphanyl group: A pentavalent phosphorus (λ⁵-phosphanyl) center bonded to ethoxy (-OCH₂CH₃) and sulfanylidene (=S) groups.

This structure combines a hydrazine backbone with a rare phosphorus-containing moiety, offering unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phosphanyl group may influence reactivity and coordination chemistry .

Properties

IUPAC Name

1-diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N2O2PS/c1-3-17-19(20,18-4-2)16-15-10-7-5-6-9(8-10)11(12,13)14/h5-8,15H,3-4H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJGLRXNVJUWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(NNC1=CC=CC(=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N2O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of diethoxyphosphoryl chloride with a suitable hydrazine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in redox reactions, where it undergoes oxidation or reduction to exert its effects. The molecular pathways involved include the activation of specific enzymes and receptors, leading to various biological and chemical outcomes .

Comparison with Similar Compounds

Hydrazine Derivatives with Trifluoromethylphenyl Groups

Several analogs share the 3-(trifluoromethyl)phenyl substituent but differ in the hydrazine substituent:

Compound Name Substituent on Hydrazine Key Features References
Target Compound Diethoxy(sulfanylidene)-λ⁵-phosphanyl Pentavalent phosphorus, sulfur, and ethoxy groups; potential for coordination chemistry. -
[2-(Trifluoromethyl)phenyl]hydrazine hydrochloride Hydrochloride salt Simple hydrazine salt; used as a precursor for heterocycle synthesis.
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazine 1-Phenylethylidene group Schiff base formation; applications in agrochemical intermediates.
1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine Chlorine substituent on aryl ring Enhanced halogen bonding; used in pharmaceutical intermediates.

Key Observations :

  • The trifluoromethyl group universally enhances electron-withdrawing effects and lipophilicity.
  • The target compound’s phosphanyl group differentiates it from simpler salts or Schiff base derivatives, enabling unique reactivity in catalysis or ligand design .

Sulfur-Containing Hydrazine Derivatives

Sulfur-based substituents are common in hydrazine analogs, but the target compound’s sulfanylidene (=S) group is distinct:

Compound Name Sulfur Functionality Key Features References
Target Compound Sulfanylidene (=S) bonded to phosphorus Rare combination with phosphorus; potential for redox activity. -
2-(5-(4-Sulfonylphenyl)-1,2,4-triazol-3-ylthio)-1-phenylethanone Thioether (-S-) and sulfonyl (-SO₂-) Antifungal/antibacterial activity; tautomerism between thiol and thione forms.
Nitrofuranyl sulfonohydrazides Sulfonamide (-SO₂-NH-) Anti-leishmanial activity; nitro group enhances electron deficiency.

Key Observations :

  • Sulfonyl and thioether groups are prevalent in bioactive compounds (e.g., triazoles in ).
  • The sulfanylidene group in the target compound may exhibit unique tautomerism or metal-binding behavior compared to sulfonamides .

Phosphorus-Containing Hydrazine Derivatives

Phosphorus analogs are less common but critical for specialized applications:

Compound Name Phosphorus Functionality Key Features References
Target Compound λ⁵-Phosphanyl with ethoxy/sulfanylidene High-valent phosphorus; potential for catalytic or material science uses. -
Tetrachloromonospirocyclotriphosphazenes Cyclic phosphazene (P₃N₃ backbone) Flame retardants; reactivity with diamines to form dispiro derivatives.

Key Observations :

  • Phosphazenes (e.g., ) are structurally distinct but highlight the versatility of phosphorus-nitrogen systems.
  • The target compound’s λ⁵-phosphanyl group could enable coordination chemistry akin to organophosphorus ligands .

Spectroscopic Features :

  • IR Spectroscopy :
    • Target compound: Expected P=S stretch (~600–700 cm⁻¹) and NH stretches (~3150–3300 cm⁻¹).
    • Triazole-thiones: C=S (~1247–1255 cm⁻¹) and NH (~3278–3414 cm⁻¹) .
  • NMR :
    • Trifluoromethyl groups show distinct ¹⁹F signals (e.g., δ -60 to -70 ppm) .

Biological Activity

The compound 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine represents a unique class of hydrazine derivatives with potential biological applications. Its structural components suggest it may exhibit interesting biological activities, particularly in the realm of antimicrobial and enzyme inhibition.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C12H16F3N2O2PS
  • Molecular Weight: 350.35 g/mol

Antimicrobial Activity

Research has indicated that hydrazine derivatives, particularly those containing trifluoromethyl groups, possess significant antimicrobial properties. A study evaluating related compounds demonstrated their effectiveness against various strains of Mycobacterium tuberculosis and Mycobacterium avium. The derivatives showed moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

CompoundTargetIC50 (µM)
Hydrazine Derivative AAChE27.04
Hydrazine Derivative BBuChE58.01
Hydrazine Derivative CM. tuberculosis125-250

Enzyme Inhibition

The enzyme inhibition profile of this compound indicates potential as a therapeutic agent in neurodegenerative diseases. The inhibition of AChE is particularly noteworthy, as it parallels the action of established drugs like rivastigmine, which is used in Alzheimer's treatment .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that the compound demonstrated no significant cytostatic effects at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of hydrazinecarboxamides and evaluated their biological activities. Among these, some exhibited promising antimicrobial activity against drug-susceptible strains of Mycobacterium tuberculosis with MIC values indicating effective inhibition .
  • Structural Modifications : Modifications to the alkyl chain length in related compounds significantly enhanced their inhibitory properties against AChE, suggesting that similar strategies could be applied to optimize the activity of this compound .
  • Comparative Analysis : The compound was compared with first-line antituberculotic drugs such as isoniazid, showing that while it was less potent against M. tuberculosis, it exhibited superior activity against certain strains of M. kansasii, indicating potential for targeted therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what factors influence reaction yield and purity?

The synthesis involves nucleophilic substitution between phosphazene precursors and hydrazine derivatives. Key parameters include solvent choice (e.g., THF for solubility), stoichiometric ratios (1:1 molar ratio), and base selection (triethylamine for HCl scavenging). Reaction progress is monitored via TLC, and purification is achieved through column chromatography. Yield optimization requires strict anhydrous conditions and controlled reaction times (3–7 days) .

Q. What analytical techniques are critical for structural characterization?

Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) elucidates electronic environments and connectivity. X-ray crystallography confirms molecular geometry, requiring high-quality single crystals grown via slow vapor diffusion. Mass spectrometry validates molecular weight, while elemental analysis verifies stoichiometry. IR spectroscopy aids in functional group identification .

Q. How does the trifluoromethyl group influence physicochemical properties?

The -CF₃ group enhances electronegativity and lipophilicity, confirmed by HPLC retention time shifts and cyclic voltammetry showing +0.3 V anodic potential versus non-fluorinated analogs. These properties improve oxidative stability and membrane permeability in biological assays .

Q. What safety protocols are essential during handling?

Use fume hoods, nitrile gloves, and safety goggles per OSHA standards. For spills, employ activated carbon filtration. Store in sealed containers with desiccants at ≤25°C. Immediate eye irrigation (15 minutes) is required for exposure .

Q. How can hydrolysis of the diethoxyphosphanyl group be minimized during aqueous workup?

Maintain pH >8 using bicarbonate buffers. Anhydrous MgSO₄ ensures thorough drying. Forced degradation studies under optimized conditions show <5% decomposition .

Advanced Research Questions

Q. How can computational methods predict reactivity in organocatalytic applications?

Density Functional Theory (DFT) at the B3LYP/6-311++G** level models frontier molecular orbitals and reaction pathways. Molecular dynamics simulations assess solvent effects on transition states. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with catalytic activity .

Q. What mechanistic studies elucidate behavior in Pd-catalyzed cross-coupling reactions?

Isotopic labeling (²H/¹³C) tracks ligand participation. In situ EXAFS spectroscopy monitors metal coordination geometry. Kinetic isotope effects (Kₐₜₕ/Kₐₜₔ) differentiate between oxidative addition and transmetallation rate-determining steps .

Q. How can reaction conditions be optimized to minimize byproduct formation?

Systematic variation of temperature, duration, and base equivalents, guided by ³¹P NMR monitoring of intermediates. Response Surface Methodology (RSM) quantifies parameter interactions, while Design of Experiments (DoE) identifies optimal conditions .

Q. What high-throughput strategies evaluate medicinal chemistry potential?

96-well plate assays measure IC₅₀ against target enzymes. Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff). In silico ADMET models predict blood-brain barrier penetration and hepatic clearance .

Q. How are structural discrepancies between NMR and crystallography resolved?

Variable-temperature NMR assesses dynamic effects. DFT calculations compare theoretical/experimental spectra. Powder XRD identifies polymorphic variations. Cross-validation with 2D NMR (COSY, NOESY) confirms solution-state conformations .

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